6-Chloro-4-methylpicolinaldehyde
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Overview
Description
6-Chloro-4-methylpicolinaldehyde is an organic compound with the molecular formula C7H6ClNO. It is a derivative of picolinaldehyde, where the 6th position on the pyridine ring is substituted with a chlorine atom and the 4th position with a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-methylpicolinaldehyde typically involves the chlorination of 4-methylpicolinaldehyde. One common method is to react 4-methylpicolinaldehyde with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination .
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-methylpicolinaldehyde can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form 6-chloro-4-methylpicolinic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: 6-Chloro-4-methylpicolinic acid.
Reduction: 6-Chloro-4-methylpicolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-4-methylpicolinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-4-methylpicolinaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The chlorine atom can also influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-Methylpicolinaldehyde: Lacks the chlorine substitution, making it less reactive in certain substitution reactions.
6-Chloropicolinaldehyde: Lacks the methyl group, which can affect its steric and electronic properties.
4-Chloro-3-methylpicolinaldehyde: Similar structure but with different substitution patterns, leading to different reactivity and applications.
Uniqueness
6-Chloro-4-methylpicolinaldehyde is unique due to the presence of both chlorine and methyl groups, which confer distinct reactivity and properties. This dual substitution allows for a broader range of chemical transformations and applications compared to its analogs .
Properties
Molecular Formula |
C7H6ClNO |
---|---|
Molecular Weight |
155.58 g/mol |
IUPAC Name |
6-chloro-4-methylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H6ClNO/c1-5-2-6(4-10)9-7(8)3-5/h2-4H,1H3 |
InChI Key |
OIZDVTKPXTZHFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)Cl)C=O |
Origin of Product |
United States |
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